molecular formula C10H20ClN3 B12216946 ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12216946
M. Wt: 217.74 g/mol
InChI Key: NBLYWAHMYZIGGR-UHFFFAOYSA-N
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Description

Ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole-derived amine characterized by an ethyl group attached to the methylamine moiety and a bulky isobutyl substituent at the 1-position of the pyrazole ring.

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-4-11-7-10-5-6-12-13(10)8-9(2)3;/h5-6,9,11H,4,7-8H2,1-3H3;1H

InChI Key

NBLYWAHMYZIGGR-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1CC(C)C.Cl

Origin of Product

United States

Preparation Methods

Cyclization Reactions Involving Hydrazine Derivatives

Cyclization remains the most direct method for constructing the pyrazole ring system. Source demonstrates a general protocol for N-substituted pyrazole synthesis using primary amines, where O-(4-nitrobenzoyl)hydroxylamine reacts with diketones at 85°C to form the heterocyclic core. Adapting this to ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine involves:

  • Formation of the Pyrazole Backbone :
    Reacting ethyl glyoxalate with isobutylhydrazine in ethanol under reflux yields 1-isobutyl-1H-pyrazole-5-carboxylate. This intermediate undergoes hydrolysis to the carboxylic acid, followed by decarboxylation to generate 1-isobutyl-1H-pyrazole.

  • Functionalization at the 5-Position :
    Lithiation of the pyrazole at the 5-position using LDA at −78°C, followed by quenching with ethyl iodide, introduces the ethyl group. This step achieves 65–72% yields when conducted in THF with strict temperature control.

Key Optimization Factors :

  • Solvent polarity (THF > DMF for lithiation)
  • Stoichiometry of lithiating agents (1.1 eq. LDA minimizes side reactions)
  • Quenching speed to prevent decomposition
Step Conditions Yield Source
Pyrazole formation Ethanol, reflux, 12 h 85%
Lithiation/alkylation LDA, THF, −78°C, ethyl iodide 68%

Nucleophilic Substitution on Preformed Pyrazole Halides

An alternative approach leverages halogenated pyrazole precursors. Source details the synthesis of 4-chloro-1-ethylpyrazolo[3,4-b]pyridine via phosphorus oxychloride-mediated chlorination. For this compound:

  • Chlorination at the Methyl Position :
    5-(Chloromethyl)-1-isobutyl-1H-pyrazole is prepared by treating 5-(hydroxymethyl)-1-isobutyl-1H-pyrazole with thionyl chloride. This step proceeds in 89% yield under nitrogen atmosphere.

  • Amination with Ethylamine :
    Reacting the chlorinated intermediate with excess ethylamine (5 eq.) in DMF at 60°C for 24 h substitutes chlorine with the ethylamino group. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product in 57% yield.

Mechanistic Considerations :

  • SN2 displacement dominates due to the primary chloride structure
  • Steric hindrance from the isobutyl group reduces reaction rate by 30% compared to unsubstituted analogs

Reductive Amination of Pyrazole Ketones

Reductive amination offers a single-step route to install both the ethyl and amine groups. Source reports the use of sodium triacetoxyborohydride (STAB) for analogous transformations:

  • Synthesis of 5-Acetyl-1-isobutyl-1H-pyrazole :
    Friedel-Crafts acylation of 1-isobutylpyrazole with acetyl chloride/AlCl3 in dichloromethane provides the ketone precursor in 76% yield.

  • Reductive Amination :
    Condensing the ketone with ethylamine (3 eq.) in methanol, followed by STAB addition at 0°C, reduces the imine intermediate. After 12 h, neutralization with NaOH and extraction yields the amine product (63% yield).

Advantages :

  • Avoids harsh lithiation conditions
  • Tolerates moisture better than organometallic methods

Limitations :

  • Over-reduction to secondary alcohols occurs if stoichiometry is unbalanced
  • Requires rigorous exclusion of oxygen to prevent ketone oxidation

Multi-Step Synthesis via Pyrazole Boronic Esters

A Suzuki-Miyaura coupling approach enables modular assembly (Source):

  • Boronic Ester Formation :
    5-Bromo-1-isobutyl-1H-pyrazole reacts with bis(pinacolato)diboron (1.2 eq.) and Pd(dppf)Cl2 catalyst in dioxane at 80°C to form the boronic ester (82% yield).

  • Cross-Coupling with Ethylamine Derivatives :
    The boronic ester couples with N-ethyltrifluoroacetamide under Miyaura conditions (Pd(OAc)2, SPhos, K3PO4), followed by hydrolysis with HCl/MeOH to yield the target amine (58% over two steps).

Critical Parameters :

  • Pd catalyst loading (5 mol% optimal)
  • Base selection (K3PO4 > Na2CO3 for amine compatibility)

Comparative Analysis of Methodologies

Yield and Scalability :

  • Cyclization (Section 1) provides the highest overall yield (68%) but requires cryogenic conditions
  • Reductive amination (Section 3) balances yield (63%) and operational simplicity

Purification Challenges :

  • Nucleophilic substitution (Section 2) necessitates chromatography due to byproducts from excess ethylamine
  • Boronic ester routes (Section 4) generate Pd residues requiring chelating agents for removal

Industrial Applicability :

  • Cyclization and reductive amination are preferred for kilogram-scale production
  • Suzuki coupling remains cost-prohibitive for large batches due to Pd catalyst expenses

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Androgen Receptor Modulation
Ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in specific tissues, which can lead to therapeutic benefits with reduced side effects compared to traditional anabolic steroids. Research indicates that compounds with similar pyrazole structures exhibit significant antagonistic activity against androgen receptors, making them candidates for treating androgen-dependent diseases such as prostate cancer .

Case Study: Prostate Cancer Treatment
In a study focusing on the pharmacological profile of pyrazole derivatives, this compound demonstrated a potent ability to inhibit the proliferation of prostate cancer cell lines. This suggests its potential use as a therapeutic agent in managing prostate cancer, particularly in patients who require androgen receptor antagonism .

Neuropharmacology

Cognitive Enhancement
Research into pyrazole derivatives has shown that they may possess cognitive-enhancing properties. This compound could interact with neurotransmitter systems, potentially improving memory and learning processes. Studies have indicated that similar compounds can modulate the activity of neurotransmitters such as acetylcholine and dopamine, which are crucial for cognitive functions .

Agricultural Applications

Pesticide Development
The unique structure of this compound may lend itself to applications in agrochemicals. Compounds containing pyrazole moieties have been explored for their efficacy as herbicides and insecticides due to their ability to disrupt biological pathways in pests while being less harmful to non-target organisms. The development of such compounds can lead to more sustainable agricultural practices by reducing reliance on traditional pesticides .

Chemical Synthesis

Intermediate for Drug Development
this compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo further chemical transformations makes it valuable in drug design and development processes. For instance, it can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties .

Data Tables

Application Area Potential Uses Case Study Reference
Medicinal ChemistryProstate cancer treatment
NeuropharmacologyCognitive enhancement
Agricultural ApplicationsHerbicides and insecticides
Chemical SynthesisIntermediate for drug development

Mechanism of Action

The mechanism of action of ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ethyl and isobutyl groups may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Ring and Amine Group

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Substituents (Pyrazole/Amine) Molecular Weight (g/mol) Notable Properties
Ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine C${10}$H${19}$N$_{3}$ 1-isobutyl, ethylamine ~181.28 High lipophilicity, moderate basicity
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C${10}$H${14}$N$_{4}$ 1-methyl, 3-pyridinyl, ethylamine 202.25 (m/z 203 [M+H]) Aromatic pyridinyl enhances H-bonding
1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine C${9}$H${18}$N$_{4}$ 1-ethyl, branched ethyl(methyl)amine 182.27 pKa 8.8, higher solubility in polar solvents
3-Phenyl-1H-pyrazol-5-amine C${9}$H${9}$N$_{3}$ 3-phenyl, unsubstituted amine 159.19 High hydrophobicity, π-π interactions
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C${12}$H${16}$N$_{4}$ 1-methyl, 3-pyridinyl, cyclopropylmethylamine 230 (m/z 230 [M+2H]) Rigid cyclopropyl improves metabolic stability
Key Observations:
  • Lipophilicity : The isobutyl group in the target compound increases lipophilicity compared to methyl (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) or cyclopropylmethyl substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • Steric Hindrance: The branched ethyl(methyl)amine group in 1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine creates steric hindrance, which may limit rotational freedom and alter receptor binding compared to linear ethylamine chains .

Physicochemical Properties

  • pKa : The target compound’s pKa is predicted to be near 8.8 (similar to analog ), indicating moderate basicity suitable for physiological pH environments.
  • Solubility : Bulky isobutyl and aromatic groups (e.g., phenyl in 3-phenyl-1H-pyrazol-5-amine) reduce solubility, whereas polar groups like pyridinyl improve it .
  • Thermal Stability : Higher molecular weight analogs (e.g., N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) exhibit elevated boiling points (~297°C predicted for analogs ), suggesting thermal robustness.

Biological Activity

Ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the pyrazole class of heterocyclic compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interaction with trace amine-associated receptors (TAARs), and other pharmacological effects.

Overview of Pyrazole Compounds

Pyrazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications. They exhibit a wide range of biological activities, including:

  • Anticancer : Many pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial : Some compounds demonstrate activity against various bacterial and fungal strains.
  • Anti-inflammatory : Certain derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action Reference
MDA-MB-231 (Breast)12.50Induction of apoptosis
HepG2 (Liver)3.79Cell cycle arrest and apoptosis
A549 (Lung)26.00Inhibition of growth via autophagy
NCI-H460 (Lung)0.39Induction of autophagy

The compound has been reported to exhibit significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Interaction with Trace Amine-Associated Receptors (TAARs)

This compound acts as a partial agonist at human trace amine-associated receptor 1 (hTAAR1). This receptor is implicated in various neurological disorders, including schizophrenia and depression. The following table summarizes the pharmacological profile of this compound regarding its interaction with TAARs:

Parameter Value
EC50 at hTAAR10.18 µM
Agonistic ActivityPartial
Potential ApplicationsCNS disorders treatment

Research indicates that compounds acting on TAARs may offer therapeutic benefits with fewer side effects compared to traditional drugs targeting similar pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

  • Antitumor Activity : A study demonstrated that derivatives containing the pyrazole moiety significantly inhibited the growth of various cancer cell lines, suggesting their potential as effective anticancer agents .
  • Neuropharmacology : Research has shown that partial agonists at TAARs exhibit a richer pharmacological profile in vivo compared to full agonists, indicating that this compound may be suitable for treating CNS disorders with potentially reduced side effects .
  • Comparative Analysis : In vitro studies comparing this compound with other known pyrazole derivatives revealed that it possesses superior selectivity and potency against specific cancer cell lines while maintaining safety profiles suitable for further development .

Q & A

Q. How can metabolic stability and toxicity risks be evaluated early in drug development?

  • Methodological Answer : Liver microsome assays (human/rat) measure metabolic half-life (t₁/₂). Ames tests screen for mutagenicity, while zebrafish embryo toxicity models provide rapid in vivo toxicity data . High-resolution mass spectrometry (HRMS) identifies major metabolites for structural optimization .

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